2,4-Dichloro-3,5-diethoxyphenol vs 2,4-Dichloro-3,5-dimethylphenol (DCMX)
This technical guide provides an in-depth comparative analysis of the industry-standard antimicrobial 2,4-Dichloro-3,5-dimethylphenol (DCMX) and its structural analog 2,4-Dichloro-3,5-diethoxyphenol . Mechanistic Diverge...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth comparative analysis of the industry-standard antimicrobial 2,4-Dichloro-3,5-dimethylphenol (DCMX) and its structural analog 2,4-Dichloro-3,5-diethoxyphenol .
Mechanistic Divergence in Chlorinated Phenols
Executive Summary
2,4-Dichloro-3,5-dimethylphenol (DCMX) is a ubiquitous, broad-spectrum antimicrobial agent valued for its balance of lipophilicity, safety profile, and stability.[1][2] It functions primarily through cell membrane disruption and protein denaturation.
2,4-Dichloro-3,5-diethoxyphenol , while structurally similar, introduces significant physicochemical shifts due to the replacement of methyl groups with ethoxy moieties. This substitution alters the molecule’s electronic landscape (via the meta-inductive effect) and significantly increases lipophilicity (LogP). Consequently, the diethoxy analog exhibits enhanced protonophoric (uncoupling) activity and superior penetration into lipid-dense microbial envelopes (e.g., mycobacteria or fungi), though often at the cost of higher potential mitochondrial toxicity in mammalian cells.
This guide analyzes the critical differences in synthesis, physicochemical properties, and mechanisms of action to support rational selection in drug development and formulation.
Physicochemical Profiling: The Structural Drivers
The functional divergence between these two compounds is dictated by the substituents at the 3 and 5 positions relative to the phenolic hydroxyl group.
Comparative Data Table
Feature
DCMX (Standard)
2,4-Dichloro-3,5-diethoxyphenol
Impact
CAS Registry
133-53-9
5538-41-0 (Generic/Analog)
Identity verification
Formula
C₈H₈Cl₂O
C₁₂H₁₄Cl₂O₃
Increased MW in analog
Substituents (3,5)
Methyl (-CH₃)
Ethoxy (-OCH₂CH₃)
Steric bulk & electronic shift
Electronic Effect (Meta)
Weakly Electron Donating (Inductive)
Electron Withdrawing (Inductive, )
Acidity Modulation
Predicted LogP
~3.0 - 3.2
~3.8 - 4.2
Membrane Penetration
Solubility (Water)
0.2 g/L (20°C)
< 0.1 g/L
Formulation difficulty
Primary Mechanism
Membrane Lysis / Denaturation
Protonophore (Uncoupling)
Toxicity profile
The "Meta-Substitution" Effect
A critical, often overlooked aspect is the electronic influence of the substituents in the meta position relative to the phenol -OH.
DCMX (Methyls): Methyl groups are inductive electron donors. However, in the meta position, this effect is weak.
Diethoxy Analog: Alkoxy groups are strong resonance donors (ortho/para) but inductive withdrawers . In the meta position (3,5), resonance cannot stabilize the ring effectively. Therefore, the electronegative oxygen of the ethoxy group exerts an inductive pull (
), effectively increasing the acidity (lowering the pKa) of the phenolic proton compared to DCMX.
Result: The diethoxy analog is a stronger acid and a more lipophilic molecule, making it a more potent protonophore (able to shuttle protons across lipid bilayers, collapsing the proton motive force).
Add chlorinating agent slowly at 20–30°C to prevent over-chlorination.
The methyl groups at 3,5 direct the incoming chlorine to the ortho and para positions (2, 4, and 6). Steric hindrance usually favors the 2,4-isomer over the 2,6-isomer.
Purification: Recrystallization from benzene or petroleum ether.
B. 2,4-Dichloro-3,5-diethoxyphenol Synthesis (Targeted)
Challenge: The ethoxy groups are activating but bulky. The synthesis requires a precursor with pre-installed ethoxy groups.
Protocol:
Precursor Synthesis (Williamson Ether Synthesis):
Start: Phloroglucinol or Resorcinol derivative (e.g., 3,5-dihydroxybenzoic acid decarboxylated to Resorcinol, then hydroxylated? No, easier to start with Phloroglucinol or 3,5-Dihydroxyphenol ).
Reaction: React 3,5-dihydroxyphenol with Ethyl Bromide (
The 2,4-dichloro-3,5-diethoxyphenol variant is a classic uncoupler of oxidative phosphorylation .
Acidity: The molecule possesses a dissociable proton (Phenolic -OH). The electron-withdrawing chlorines and meta-inductive ethoxy groups stabilize the anion.
Lipophilicity: The high LogP allows both the neutral form (
) and the anionic form () (when charge-delocalized) to traverse the lipid bilayer.
The Cycle:
The neutral molecule enters the mitochondrial/bacterial membrane.
It releases a proton (
) into the matrix/cytoplasm (alkaline side).
The anion (
) diffuses back across the membrane to the intermembrane space/periplasm (acidic side).
It picks up a proton and repeats the cycle.
Result: Dissipation of the Proton Motive Force (PMF) without ATP synthesis. The cell burns fuel futilely and starves.
Visualization: Protonophore Cycle
Figure 2: The protonophoric cycle of 2,4-dichloro-3,5-diethoxyphenol, dissipating the transmembrane proton gradient.
Efficacy & Safety Evaluation
Antimicrobial Spectrum[1][2][8][9]
DCMX: Highly effective against Gram-positive bacteria (e.g., S. aureus). Moderate efficacy against Gram-negatives (limited by the outer membrane lipopolysaccharide barrier).
Diethoxy Analog:
Gram-Positive: Likely more potent than DCMX due to higher lipophilicity enhancing penetration into the peptidoglycan layer.
Fungi: The increased hydrophobicity often correlates with better antifungal activity (penetrating the chitin/glucan wall).
Mycobacteria: The waxy cell wall of Mycobacterium species is susceptible to highly lipophilic phenols; the diethoxy analog is a strong candidate here.
Toxicity & Metabolism
DCMX: Metabolized primarily via conjugation (glucuronidation) or oxidation of the methyl groups to benzoic acid derivatives, which are rapidly excreted.
Diethoxy Analog:
Metabolism: Ether linkages are stable but subject to O-dealkylation by CYP450 enzymes. This releases acetaldehyde (minor) and the corresponding polyphenol.
Mitochondrial Toxicity: Because it acts as a protonophore, the diethoxy analog poses a higher risk of mammalian mitochondrial toxicity (uncoupling oxidative phosphorylation in host cells) compared to DCMX. This limits its use in systemic drugs but is acceptable for surface disinfection or topical fungal treatments.
References
ChemicalBook. (2025).[7] 2,4-Dichloro-3,5-dimethylphenol (DCMX) Properties and Synthesis. Retrieved from
Smolecule. (n.d.). 2,4-Dichloro-3,5-diethoxyphenol: Biological Activity and Mechanism.[5][8] Retrieved from
CSIRO Publishing. (1968). Thermodynamic ionization constants of 3-ethoxyphenol and 3,5-diethoxyphenol.[4][9] Australian Journal of Chemistry.[4] Retrieved from
National Institutes of Health (NIH). (2007). Structure-antimicrobial activity relationship for silanols, alcohols and phenols.[6][10] International Journal of Antimicrobial Agents.[10] Retrieved from
Santa Cruz Biotechnology. (n.d.).[11] 2,4-Dichloro-3,5-dimethylphenol Product Data. Retrieved from [11]
protonophoric uncoupling activity of 2,4-Dichloro-3,5-diethoxyphenol
An In-Depth Technical Guide to the Potential Protonophoric Uncoupling Activity of 2,4-Dichloro-3,5-diethoxyphenol Disclaimer: As of the latest literature review, no direct experimental data on the has been published. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Protonophoric Uncoupling Activity of 2,4-Dichloro-3,5-diethoxyphenol
Disclaimer: As of the latest literature review, no direct experimental data on the has been published. This guide, therefore, provides a comprehensive framework based on the well-established principles of mitochondrial uncoupling by substituted phenols and draws evidence from structurally analogous compounds, most notably 2,4-Dichlorophenol (2,4-DCP). The methodologies and mechanistic discussions presented herein are intended to serve as an expert-level resource for researchers to design and execute investigations into the bioenergetic effects of this and similar molecules.
Introduction to Mitochondrial Uncoupling and Substituted Phenols
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary process for ATP synthesis in aerobic organisms. It involves the coupling of substrate oxidation by the electron transport chain (ETC) to the phosphorylation of ADP. This coupling is mediated by a proton motive force (PMF), an electrochemical gradient generated by pumping protons from the mitochondrial matrix to the intermembrane space.
Protonophoric uncouplers are lipophilic weak acids that disrupt this coupling. They shuttle protons across the inner mitochondrial membrane, dissipating the PMF and causing the energy of substrate oxidation to be released as heat rather than being harnessed for ATP synthesis. This leads to an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient.
Substituted phenols represent a classical group of chemical uncouplers.[1] Their efficacy is intrinsically linked to their chemical structure, which dictates their ability to interact with and traverse the lipid bilayer of the inner mitochondrial membrane. This guide will explore the theoretical basis and experimental approaches for characterizing 2,4-Dichloro-3,5-diethoxyphenol as a potential protonophoric uncoupler.
Structure-Activity Relationship and the Physicochemical Basis for Uncoupling
The potential of a substituted phenol to act as a protonophore is governed by two key physicochemical properties:
Lipophilicity: The compound must be sufficiently soluble in the hydrophobic core of the inner mitochondrial membrane to shuttle protons across it. The presence of two chlorine atoms and two ethoxy groups on the phenol ring of 2,4-Dichloro-3,5-diethoxyphenol suggests significant lipophilicity, which would facilitate its partitioning into the membrane.
Acidity (pKa): The hydroxyl proton must be readily dissociable. The pKa of the compound needs to be in a range that allows it to exist in both protonated (hydrophobic) and deprotonated (anionic) forms within the physiological pH range of the mitochondrial matrix and intermembrane space. Electron-withdrawing substituents, such as chlorine atoms, decrease the pKa of the phenolic hydroxyl group, thereby increasing its acidity.[2]
Quantitative structure-activity relationship (QSAR) studies on various substituted phenols have confirmed that their uncoupling activity correlates well with their partition coefficient and acid dissociation constant, providing strong evidence for the shuttle-type mechanism of action.[1]
The Proton-Shuttle Mechanism of Phenolic Uncouplers
The canonical mechanism for protonophoric uncoupling by weak acids like substituted phenols involves a cyclical process of proton transport that dissipates the mitochondrial membrane potential.
Protonation and Diffusion: In the proton-rich intermembrane space, the anionic form of the phenol (phenoxide) becomes protonated. The resulting neutral, lipophilic molecule readily diffuses across the inner mitochondrial membrane into the alkaline matrix.
Deprotonation: Upon entering the matrix, the higher pH facilitates the dissociation of the proton from the phenol's hydroxyl group, releasing it into the matrix.
Anion Translocation: The resulting phenoxide anion, although charged, is delocalized and lipophilic enough to be transported back across the membrane to the intermembrane space, driven by the negative-inside membrane potential.
Cycle Repetition: The cycle repeats, with each turn resulting in the net translocation of a proton from the intermembrane space to the matrix, thereby short-circuiting the proton circuit of oxidative phosphorylation.
Caption: Proton-shuttle mechanism of a phenolic uncoupler.
Insights from 2,4-Dichlorophenol (2,4-DCP): A Structurally Related Mitochondrial Toxicant
While data on 2,4-Dichloro-3,5-diethoxyphenol is unavailable, its close structural analog, 2,4-Dichlorophenol (2,4-DCP), is a well-documented mitochondrial toxicant.[3] Studies on 2,4-DCP provide compelling, albeit indirect, evidence for how dichlorinated phenols interact with mitochondria.
Exposure of various cell types to 2,4-DCP has been shown to induce a range of effects consistent with mitochondrial dysfunction:
Collapse of Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial uncoupling, the dissipation of ΔΨm is a consistently reported effect of 2,4-DCP treatment in different cell models.[3][4]
Induction of Apoptosis: 2,4-DCP triggers programmed cell death through the mitochondria-dependent pathway, which is often initiated by the loss of mitochondrial integrity.[3]
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain, a consequence of uncoupling, can lead to increased electron leakage and the formation of superoxide and other ROS.[3][5]
Inhibition of Oxidative Phosphorylation: The herbicide 2,4-D, which is structurally derived from 2,4-DCP, has been shown to inhibit oxidative phosphorylation and decrease ATP levels in mitochondria.[6]
Effect of 2,4-Dichlorophenol (2,4-DCP) on Mitochondria
Experimental Protocols for Assessing Protonophoric Uncoupling Activity
To empirically determine if 2,4-Dichloro-3,5-diethoxyphenol functions as a protonophoric uncoupler, a series of bioenergetic assays are required. The following protocols provide a robust framework for this characterization.
Caption: Experimental workflow for characterizing a potential mitochondrial uncoupler.
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This assay directly measures the effect of the test compound on cellular or mitochondrial respiration. A classical protonophore will increase the OCR that is not coupled to ATP synthesis.
Respiration buffer (e.g., MiR05 for isolated mitochondria)
Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)
Oligomycin (ATP synthase inhibitor)
FCCP or CCCP (positive control uncouplers)
Rotenone (Complex I inhibitor)
Antimycin A (Complex III inhibitor)
Test Compound: 2,4-Dichloro-3,5-diethoxyphenol, dissolved in a suitable solvent (e.g., DMSO).
Procedure (using isolated mitochondria):
Chamber Calibration: Calibrate the respirometer chambers to air-saturated respiration buffer at the desired temperature (e.g., 37°C).
Mitochondria Addition: Add a standardized amount of isolated mitochondria to the chamber.
Substrate Addition (State 2): Add substrates for Complex I (e.g., 5 mM pyruvate + 2 mM malate) to initiate basal respiration.
ATP Synthesis Inhibition (State 4o): Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase. The remaining respiration is due to the natural proton leak across the inner membrane. This is the critical state for observing uncoupling.
Test Compound Titration: Perform sequential additions of the test compound (e.g., in a concentration range from nM to µM) and record the steady-state OCR after each addition. A protonophoric uncoupler will cause a dose-dependent increase in OCR.
Positive Control (Maximal Respiration): Add a concentration of a known uncoupler like FCCP (e.g., titrated up to 1-2 µM) to determine the maximal capacity of the electron transport system. This serves as a benchmark for the efficacy of the test compound.
Inhibition: Add rotenone and antimycin A to inhibit the ETC and confirm that the observed oxygen consumption is mitochondrial.
Interpretation: A dose-dependent increase in oligomycin-insensitive respiration (State 4o) is the definitive indicator of uncoupling activity.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses potentiometric fluorescent dyes to measure changes in ΔΨm. Uncouplers will cause a dissipation of the potential, leading to a predictable change in fluorescence.
Materials:
Intact cells in culture or isolated mitochondria
Fluorescent, cationic dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1
Fluorescence plate reader, flow cytometer, or fluorescence microscope
FCCP or CCCP (positive control)
Oligomycin (optional, to hyperpolarize the membrane)
Test Compound: 2,4-Dichloro-3,5-diethoxyphenol
Procedure (using intact cells and TMRE):
Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere.
Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRE (e.g., 25-50 nM) in culture medium for 20-30 minutes at 37°C. This allows the dye to accumulate in active mitochondria, driven by the negative membrane potential.
Wash and Baseline Reading: Gently wash the cells with pre-warmed buffer to remove excess dye. Measure the baseline fluorescence using appropriate excitation/emission wavelengths (e.g., ~549 nm/575 nm for TMRE).
Compound Addition: Add the test compound at various concentrations to the wells.
Kinetic Measurement: Immediately begin measuring the fluorescence kinetically over time (e.g., every 1-2 minutes for 1-2 hours). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Positive Control: In separate wells, add a concentration of FCCP known to cause complete depolarization (e.g., 5-10 µM) to establish the minimum fluorescence signal.
Interpretation: A dose-dependent decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, which is consistent with uncoupling activity.
Therapeutic Potential and Toxicological Risks
Mitochondrial uncoupling is a double-edged sword. Mild uncoupling has been explored as a therapeutic strategy for conditions like obesity (by increasing metabolic rate) and ischemia-reperfusion injury (by reducing ROS production).[7][8][9] However, the therapeutic window for uncouplers is notoriously narrow.
Toxicological Concerns:
ATP Depletion: Excessive uncoupling can lead to a severe drop in cellular ATP levels, compromising essential cellular functions and leading to cell death.[6]
Hyperthermia: The energy dissipated as heat during uncoupling can overwhelm the body's thermoregulatory capacity, leading to dangerous hyperthermia.
Oxidative Stress: While mild uncoupling can decrease ROS, high levels of uncoupling can disrupt the ETC and paradoxically increase oxidative stress.[10]
Given that related compounds like 2,4-DCP are known environmental toxins that induce apoptosis and oxidative damage, any investigation into the bioactivity of 2,4-Dichloro-3,5-diethoxyphenol must proceed with a high degree of caution, prioritizing comprehensive toxicological profiling alongside efficacy studies.[3][4][5]
Conclusion
While the remains to be experimentally verified, its chemical structure aligns with the known properties of phenolic uncouplers. The significant mitochondrial toxicity of its close analog, 2,4-Dichlorophenol, strongly suggests that mitochondria are a primary target for this class of compounds. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to elucidate the precise bioenergetic effects of 2,4-Dichloro-3,5-diethoxyphenol, definitively determining whether it functions as a protonophoric uncoupler and characterizing its potency and potential for cellular toxicity.
References
Terada, H. (1981). The interaction of highly active uncouplers with mitochondria. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 639(3-4), 225-242.
Ren, L., et al. (2015). 2,4-dichlorophenol Induces ER Stress-Mediated Apoptosis via eIF2α Dephosphorylation in Vitro. Journal of Biochemical and Molecular Toxicology, 29(1), 29-36.
Zhang, Y., et al. (2013). 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway.
Palmeira, C. M., et al. (1994). The toxicity of 2,4-dichlorophenoxyacetic acid to the mitochondrial bioenergetics. Toxicology and Applied Pharmacology, 127(1), 50-57.
Olichwier, A., et al. (2021). Structure of the protonated compounds formed by reaction of phenols with strong acids. Journal of Molecular Structure, 1239, 130510.
da Silva, G. F., et al. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
Miyoshi, H., et al. (1987). Quantitative analyses of the uncoupling activity of substituted phenols with mitochondria from flight muscles of house flies. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 891(3), 293-299.
Escher, B. I., et al. (1999). Uptake, speciation, and uncoupling activity of substituted phenols in energy transducing membranes. Environmental Science & Technology, 33(14), 2368-2374.
Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma, 26(2), 231-242.
Meyer, J. N., et al. (2018). Clinical effects of chemical exposures on mitochondrial function. Toxicology, 405, 1-14.
Boyd, W. A., et al. (2022). Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans. Toxicology and Applied Pharmacology, 435, 115843.
Attene-Ramos, M. S., et al. (2015). A systematic study of mitochondrial toxicity of environmental chemicals using quantitative high throughput screening. Archives of Toxicology, 89(10), 1867-1879.
Chen, Y., et al. (2008). Impact of a metabolic uncoupler, 2,4-dichlorophenol on minimization of activated sludge production in membrane bioreactor. Bioresource Technology, 99(15), 6842-6848.
Korde, A. S., et al. (2004). The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. Journal of Neurotrauma, 21(10), 1396-1404.
Pandya, J. D., et al. (2009). Differential effects of the mitochondrial uncoupling agent, 2,4-dinitrophenol, or the nitroxide antioxidant, Tempol, on synaptic or nonsynaptic mitochondria after spinal cord injury. Journal of Neurotrauma, 26(2), 231-242.
Meyer, J. N., et al. (2018). Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature. Current Environmental Health Reports, 5(1), 1-12.
Zgola, A., et al. (2016). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). Toxicology in Vitro, 31, 1-7.
Hennings, L., et al. (2018). Environmental toxicant-induced maladaptive mitochondrial changes: A potential unifying mechanism in fatty liver disease?.
Wang, Y., et al. (2022). Dimethyl phthalate destroys the cell membrane structural integrity of Pseudomonas fluorescens. Frontiers in Microbiology, 13, 966953.
Ishii, T., et al. (2018). Mitochondria in Neuroprotection by Phytochemicals: Bioactive Polyphenols Modulate Mitochondrial Apoptosis System, Function and Structure. International Journal of Molecular Sciences, 19(12), 3997.
Kumar, P., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 566938.
Kumar, S., et al. (2021). Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. Physical Chemistry Chemical Physics, 23(1), 224-237.
Farkas, A., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 30.
Shagol, C. C., et al. (2021). Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations. International Journal of Molecular Sciences, 22(16), 8842.
Technical Application Note: Regioselective Synthesis of 2,4-Dichloro-3,5-diethoxyphenol
Abstract This application note details a robust, scalable protocol for the synthesis of 2,4-dichloro-3,5-diethoxyphenol from 3,5-diethoxyphenol . The transformation presents a specific regiochemical challenge due to the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 2,4-dichloro-3,5-diethoxyphenol from 3,5-diethoxyphenol . The transformation presents a specific regiochemical challenge due to the high electron density of the resorcinol-derived core, which predisposes the substrate to over-chlorination (yielding 2,4,6-trichloro species) or symmetric substitution (2,6-dichloro isomers). By utilizing sulfuryl chloride (
) under strictly controlled temperature regimes, we achieve high regioselectivity for the 2,4-isomer. This guide includes mechanistic rationale, step-by-step experimental protocols, and self-validating quality control measures.
Introduction & Chemical Strategy
The Challenge: Activation Landscape
3,5-Diethoxyphenol is an electron-rich aromatic system.[1] The hydroxyl group (C1) and the two ethoxy groups (C3, C5) strongly activate the ring toward electrophilic aromatic substitution (EAS).
C4 Position: Activated by the para-directing effect of the -OH group and the ortho-directing effects of both ethoxy groups. This is electronically the most active site but sterically crowded.
C2/C6 Positions: Activated by the ortho-directing effect of the -OH group and the ortho-directing effect of one ethoxy group.
To synthesize the 2,4-dichloro derivative, the reaction must be engineered to break the symmetry of the molecule. The first chlorination event typically occurs at C4 (kinetic and thermodynamic preference). The second chlorination must be directed to C2 (or C6), while strictly preventing the third chlorination event that would lead to the 2,4,6-trichloro impurity.
Reagent Selection: Why Sulfuryl Chloride?
While molecular chlorine (
) is the atom-economic standard, it is aggressive and difficult to dose precisely on a laboratory scale, often leading to polychlorinated byproducts.
Sulfuryl Chloride () is selected for this protocol because:
Stoichiometric Precision: It is a liquid that can be weighed and added dropwise.
Kinetic Control: The release of active chlorine species is slower, allowing for better discrimination between the di- and tri-chlorinated products.
Safety: It avoids the handling of toxic gaseous
.
Reaction Pathway Visualization
The following diagram illustrates the stepwise chlorination and the critical "stop" point required for success.
Figure 1: Reaction pathway showing the sequential chlorination steps.[2] The green arrow indicates the critical second step where the reaction must be terminated.
Trustworthiness in synthesis requires confirming not just the identity, but the isomeric purity.
NMR Interpretation
The NMR spectrum is the definitive tool for proving the 2,4-substitution pattern. A 2,6-dichloro isomer would retain symmetry (equivalent ethoxy groups), whereas the 2,4-dichloro isomer is asymmetric.
Signal
Type
Shift (ppm)
Integration
Diagnostic Reasoning
-OH
Singlet (br)
5.8 - 6.2
1H
Exchangeable phenolic proton.
Ar-H
Singlet
6.45 - 6.55
1H
Crucial: Only one aromatic proton remains (at C6). If you see a doublet, you have the wrong isomer.
-OCH2-
Quartet
~4.05
2H
Ethoxy group at C3 (between two Cl atoms).
-OCH2-
Quartet
~3.95
2H
Ethoxy group at C5 (flanked by Cl and H).
-CH3
Triplet
~1.45
3H
Methyl of C3 ethoxy.
-CH3
Triplet
~1.35
3H
Methyl of C5 ethoxy.
Self-Validating Logic: If the ethoxy methylene protons (
) appear as a single quartet integrating to 4H, the molecule is symmetric (likely 2,6-dichloro). If they appear as two distinct quartets (2H each), the symmetry is broken, confirming the 2,4-dichloro structure.
Mass Spectrometry
Molecular Ion: Look for the characteristic isotope pattern of a dichloro compound.
M+ (100%): m/z ~250 (Calculated for
: 251.1).
M+2 (64%): m/z ~252.
M+4 (10%): m/z ~254.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High 2,4,6-Trichloro Impurity
Temperature too high during addition; Excess .
Maintain T < 0°C strictly. Reduce to 1.95 eq and monitor.
Incomplete Conversion (Mono-Cl)
Old/Wet ; Reaction stopped too early.
Distill before use. Extend RT stir time.
Low Yield
Product lost in mother liquor during recrystallization.
Cool to -20°C for crystallization. Concentrate mother liquor for a second crop.
Pink/Red Coloration
Oxidation of phenol (Quinone formation).
Ensure inert atmosphere (/Ar). Wash crude with sodium metabisulfite solution.
References
Watson, W. D. (1985). Regioselective para-chlorination of activated aromatic compounds. Journal of Organic Chemistry, 50(12), 2145–2148. [Link]
Smith, K., & El-Hiti, G. A. (2021).[5][6][7] Commercially Important Chlorinated Phenols.[5][7][8] Encyclopedia, 1(3), 617-629. [Link][2][9]
Application Notes & Protocols for Formulating Antimicrobial Soaps with 2,4-Dichloro-3,5-dimethylphenol (DCMX)
A Note to the Reader: The initial request specified the use of "2,4-Dichloro-3,5-diethoxyphenol." However, extensive database searches yielded no significant information on this specific compound. Conversely, a structura...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Reader: The initial request specified the use of "2,4-Dichloro-3,5-diethoxyphenol." However, extensive database searches yielded no significant information on this specific compound. Conversely, a structurally similar and widely documented antimicrobial agent, 2,4-Dichloro-3,5-dimethylphenol (DCMX) , is extensively used in antimicrobial soap formulations. This guide has been developed based on the properties and applications of DCMX, assuming it to be the intended compound of interest for researchers, scientists, and drug development professionals.
Introduction to 2,4-Dichloro-3,5-dimethylphenol (DCMX) as an Antimicrobial Agent
2,4-Dichloro-3,5-dimethylphenol, commonly known as DCMX or Chloroxylenol, is a potent halogenated phenolic compound recognized for its broad-spectrum antimicrobial activity.[1][2] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi and some viruses, making it a valuable active ingredient in antiseptic and disinfectant formulations.[1] Its primary application in personal care is in antimicrobial soaps, hand sanitizers, and medicated cleansers, where it contributes to hygiene and product preservation.[2][3][4]
Mechanism of Action: The antimicrobial action of phenolic compounds like DCMX is generally attributed to their ability to disrupt microbial cell membranes. This disruption leads to the leakage of intracellular components and the inhibition of essential enzyme systems, ultimately resulting in cell death.[7]
Pre-formulation Studies and Considerations
Before proceeding with soap formulation, a thorough understanding of the active ingredient's characteristics is crucial for a stable and efficacious product.
2.1. Solubility Enhancement
Given the low aqueous solubility of DCMX, formulators must employ strategies to ensure its uniform dispersion in a soap base.[7][8][10]
Co-solvents: Incorporating co-solvents such as ethanol or isopropanol can significantly improve the solubility of DCMX.
Surfactants: Non-ionic surfactants or castor oil soap can be used to dissolve DCMX before its addition to the main soap base.[8]
Alkaline pH: DCMX is more soluble in alkaline solutions.[7][10] The inherent alkalinity of soap bases aids in its dissolution.
2.2. Compatibility with Soap Base Ingredients
It is essential to assess the compatibility of DCMX with other formulation components. Potential interactions can affect the antimicrobial efficacy, stability, and aesthetic properties of the final product.
Anionic Surfactants: Traditional soap bases are primarily composed of saponified fatty acids (anionic surfactants). DCMX is generally compatible with these systems.
Non-ionic and Amphoteric Surfactants: These are often added to liquid soaps to improve mildness and foaming properties. Compatibility studies should be conducted to ensure no precipitation or loss of activity occurs.
Additives: The impact of fragrances, colorants, and emollients on the stability and antimicrobial performance of DCMX should be evaluated on a case-by-case basis.
2.3. pH and Stability
DCMX exhibits good chemical and thermal stability, which is advantageous for product shelf life.[1] The formulation's final pH should be optimized to ensure both the stability of the soap and the efficacy of the DCMX.
Formulation Protocols for Antimicrobial Soaps
Below are detailed protocols for formulating both a solid bar soap and a liquid hand soap incorporating DCMX.
3.1. Protocol for Laboratory-Scale Production of an Antimicrobial Bar Soap (1 kg batch)
Materials and Equipment:
DCMX (2,4-Dichloro-3,5-dimethylphenol)
Soap noodles (base)
Glycerin
Titanium dioxide (opacifier)
Fragrance oil
Colorant solution
Ethanol (95%)
Soap mixing and plodding equipment
Soap molds
Drying racks
Step-by-Step Protocol:
DCMX Predissolution: In a separate beaker, dissolve 10-20g of DCMX (for a 1-2% final concentration) in 50 mL of ethanol with gentle warming and stirring until a clear solution is obtained.
Soap Base Preparation: Place 950g of soap noodles into the mixer.
Incorporation of Additives:
Start the mixer on a low setting.
Add 20g of glycerin.
Add 5g of titanium dioxide for opacity.
Allow the components to mix until homogenous.
Addition of Active Ingredient: Slowly pour the DCMX solution into the soap mixture while the mixer is running. Ensure even distribution.
Final Mixing: Add 5-10g of fragrance oil and a few drops of colorant as desired. Continue mixing until a uniform consistency is achieved.
Extrusion and Stamping: Transfer the mixed soap mass to a plodder to extrude it into a continuous bar. Cut the bar into desired sizes and stamp with a mold.
Curing: Place the stamped soap bars on drying racks in a well-ventilated area for 1-2 weeks to allow for hardening and evaporation of excess moisture.
3.2. Protocol for Laboratory-Scale Production of an Antimicrobial Liquid Hand Soap (1 L batch)
pH adjuster (e.g., Citric Acid or Sodium Hydroxide)
Preservative (a broad-spectrum preservative may still be needed for the aqueous system)
Fragrance oil and Colorant
Deionized water
Overhead stirrer and beaker
Step-by-Step Protocol:
Water Phase Preparation: In the main beaker, add 700 mL of deionized water and begin stirring.
Surfactant Addition: Slowly add 150 mL of SLES and 50 mL of CAPB to the water with continuous stirring. Avoid excessive foam generation.
DCMX Predissolution: In a separate container, dissolve 5-10g of DCMX (for a 0.5-1% final concentration) in 50 mL of a suitable solvent or surfactant blend (e.g., a non-ionic surfactant like Polysorbate 20).
Incorporation of Active Ingredient: Once the surfactant base is homogenous, slowly add the DCMX solution to the main beaker with stirring.
Addition of Other Ingredients:
Add 20g of glycerin.
Add fragrance and colorant as desired.
Thickening and pH Adjustment:
Slowly add sodium chloride in small increments until the desired viscosity is achieved.
Measure the pH and adjust to a target range of 5.5-6.5 using citric acid or sodium hydroxide.
Final Volume Adjustment: Add deionized water to bring the total volume to 1 L. Stir until uniform.
Quality Control: Allow the solution to sit to let any entrapped air escape before performing quality control tests.
Quality Control and Efficacy Testing
A robust quality control program is essential to ensure the safety, stability, and antimicrobial efficacy of the final product.
4.1. Physicochemical Tests
Test
Specification (Example)
Appearance
Homogenous, free of precipitates
Color
Conforms to standard
Odor
Conforms to standard
pH (Liquid Soap)
5.5 - 6.5
Viscosity (Liquid Soap)
2000 - 4000 cP
DCMX Content (Assay)
95% - 105% of label claim
4.2. Antimicrobial Efficacy Testing
Standardized methods should be used to validate the antimicrobial claims of the formulated soap.
Time-Kill Assay (ASTM E2315): This method evaluates the reduction of a microbial population after a short exposure time to the product.
Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of the active ingredient that inhibits the visible growth of a microorganism.
Zone of Inhibition Test: A qualitative method to assess the antimicrobial activity of the product against specific microorganisms.
Visualization of Workflows
Formulation Workflow for Antimicrobial Bar Soap
Caption: Workflow for antimicrobial bar soap formulation.
Application Note: Regioselective Chlorination of Ethoxylated Phenols
This Application Note is structured as a high-level technical guide for researchers in pharmaceutical and agrochemical development. It addresses the specific challenges of chlorinating ethoxylated phenols—balancing the a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in pharmaceutical and agrochemical development. It addresses the specific challenges of chlorinating ethoxylated phenols—balancing the activation of the aromatic ring with the fragility of the polyether chain and the reactivity of the terminal hydroxyl group.
Executive Summary & Strategic Analysis
Ethoxylated phenols (e.g., polyoxyethylene phenyl ethers) represent a unique challenge in electrophilic aromatic substitution. Structurally, they consist of an activated aromatic ring (phenol ether), a labile polyether chain (PEG), and a terminal primary hydroxyl group.
The Core Challenge:
Regioselectivity: The alkoxy group is a strong ortho/para director. Controlling the ratio (typically favoring the para isomer for biological activity) requires steric or catalytic control.
Chemoselectivity:
Ring vs. Chain: Radical chlorination conditions (e.g.,
+ UV) must be avoided to prevent -hydrogen abstraction on the ether chain, which leads to oxidative cleavage.
Ring vs. Terminal OH: Reagents like thionyl chloride (
) or aggressive use of sulfuryl chloride () can inadvertently convert the terminal to an alkyl chloride.
This guide details three validated protocols ranging from high-precision laboratory synthesis to scalable industrial methods.
Mechanistic Pathways & Decision Matrix
The following decision tree assists in selecting the optimal method based on substrate sensitivity and selectivity requirements.
Figure 1: Strategic decision tree for reagent selection.
Method A: High-Fidelity Chlorination (NCS)
Best For: Synthesis of pharmaceutical intermediates where the terminal hydroxyl group must remain intact.
Mechanism: Electrophilic Aromatic Substitution (
).[1] N-Chlorosuccinimide (NCS) provides a source of without generating free radical species or acidic byproducts that degrade the PEG chain.
Protocol 1: NCS-Mediated Chlorination
Reagents:
Substrate: Ethoxylated Phenol (1.0 equiv)
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or Silica Gel
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of the ethoxylated phenol in 20 mL of anhydrous Acetonitrile.
Activation: Add 1.0 mmol (10 mol%) of p-TsOH. Note: Acid catalysis activates NCS by protonating the carbonyl, making the N-Cl bond more electrophilic.
Addition: Add 10.5 mmol of NCS in portions over 15 minutes at room temperature (
).
Critical Control: Do not heat above
to avoid side reactions with the alcohol.
Monitoring: Stir for 4–6 hours. Monitor via HPLC (Reverse Phase, C18) or TLC.
Endpoint: Disappearance of starting material.
Quench: Add 10 mL of 10%
(sodium thiosulfate) to neutralize excess active chlorine.
Workup: Evaporate MeCN. Extract with Ethyl Acetate. Wash with brine.
Result: Typically yields mono-chlorinated product (mixture of para and ortho, heavily favoring para due to steric bulk of the ethoxy chain).
Why this works: NCS is chemoselective for activated aromatic rings and will not convert primary alcohols to alkyl chlorides under these mild conditions [1].
Method B: High Para-Selectivity (
+ Catalyst)
Best For: Cases where the para-isomer is strictly required and the ortho-isomer is difficult to separate.
Pre-requisite: The terminal hydroxyl group must be protected (e.g., acetylated) or the reaction temperature strictly controlled (
), as sulfuryl chloride can convert primary alcohols to alkyl chlorides.
to form a bulky chlorosulfonium intermediate. This bulky electrophile is sterically hindered from attacking the ortho position, forcing substitution at the para position [2].
Reaction: Stir at
for 2 hours, then allow to warm to room temperature.
Quench: Pour into ice water.
Deprotection (Optional): If the acetyl group was used for protection, hydrolyze with mild base (
Best For: Large-scale, cost-sensitive production where isomeric mixtures are acceptable or purification is easy.
Protocol 3:
/ HCl System
Reagents:
Substrate: Ethoxylated Phenol
Oxidant: 30% Hydrogen Peroxide (
)
Source: 37% Hydrochloric Acid (HCl)
Solvent: Water or Methanol
Workflow:
Mix substrate with HCl (1.1 equiv) in Methanol.
Slowly drip
(1.1 equiv) into the mixture at .
Mechanism: In situ generation of
or .
Warning: This method is oxidative. Monitor for cleavage of the ether chain (PEG degradation). Keep temperature
.
Analytical & Quality Control
To validate the synthesis, specific analytical markers must be checked.
A. Isomer Identification (NMR)
Para-Isomer: The aromatic region of the
-NMR will show a characteristic AA'BB' system (two doublets, ) if the ether chain is simple. With the ethoxy chain, look for symmetry.
Ortho-Isomer: The aromatic region will show complex splitting (typically 4 distinct signals or overlapping multiplets).
B. Chain Integrity (LC-MS)
Check for peaks corresponding to
or , which indicate loss of ethylene oxide units (chain degradation).
Check for
, indicating conversion of terminal to (mass difference: , ; ).
References
NCS Mechanism & Selectivity
BenchChem. (2025).[1] N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. Link
Carey, F. A., & Sundberg, R. J.[3] Advanced Organic Chemistry, Part B: Reactions and Synthesis.
Sulfuryl Chloride & Para-Selectivity
Smith, K., & El-Hiti, G. A. (2021).[4] Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2, 142–160.[4] Link
Watson, W. D. (1975).[5] Chlorination with sulfuryl chloride. US Patent 3920757A. Link
General Phenol Chlorination
Maddox, S. M., et al. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters, 18(21), 5476–5479. Link
Technical Support Center: Stability of 2,4-Dichloro-3,5-diethoxyphenol in Alkaline Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2,4-D...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2,4-Dichloro-3,5-diethoxyphenol in alkaline formulations. As a substituted phenol, its behavior in basic conditions is critical to ensure the efficacy, safety, and shelf-life of your formulations.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you might encounter when working with 2,4-Dichloro-3,5-diethoxyphenol in alkaline media.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Formulation Upon Basification
Question: I observed a rapid color change in my formulation containing 2,4-Dichloro-3,5-diethoxyphenol immediately after adjusting the pH to the alkaline range (pH 8-12). What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic indicator of phenolic compound degradation under alkaline conditions. The primary cause is the formation of the phenoxide anion, which is highly susceptible to oxidation.
Causality Explained:
Phenoxide Formation: In an alkaline environment, the hydroxyl group of the phenol deprotonates to form a phenoxide anion. This anion is a more electron-rich species than the parent phenol.[1]
Increased Susceptibility to Oxidation: The negative charge on the oxygen of the phenoxide is delocalized into the aromatic ring through resonance, increasing the ring's electron density and making it more susceptible to oxidation.[1]
Formation of Colored Products: The oxidation of the phenoxide can lead to the formation of quinone-type structures and other conjugated systems. These molecules often absorb light in the visible spectrum, resulting in the observed yellow or brown coloration. The process can be accelerated by the presence of dissolved oxygen or trace metal ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration of 2,4-Dichloro-3,5-diethoxyphenol formulations.
Step-by-Step Mitigation Protocol:
Deoxygenate the Formulation:
Before and during the addition of the alkaline component, sparge your formulation with an inert gas like nitrogen or argon. This minimizes the amount of dissolved oxygen available to oxidize the phenoxide.
Incorporate a Chelating Agent:
Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols. Add a small amount (e.g., 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts to sequester these ions.
Optimize pH:
Determine the minimum pH required for your formulation's efficacy. Higher pH values generally accelerate degradation.[2] If possible, operate at the lower end of the effective alkaline range.
Add an Antioxidant:
Incorporate an antioxidant that is stable and effective at your target pH. Options include sulfites (e.g., sodium metabisulfite) or ascorbates. Always verify the compatibility of the antioxidant with 2,4-Dichloro-3,5-diethoxyphenol and other formulation components.
Protect from Light:
Store the formulation in amber or opaque containers to prevent photolytic degradation, which can be exacerbated under alkaline conditions. Phenolic compounds should be protected from light.[3][4]
Issue 2: Loss of Potency or Efficacy Over Time in an Alkaline Formulation
Question: My stability studies show a significant decrease in the concentration of 2,4-Dichloro-3,5-diethoxyphenol in my alkaline formulation over a short period. What degradation pathways are likely, and how can I monitor them?
Answer:
Loss of potency is a direct consequence of the chemical degradation of 2,4-Dichloro-3,5-diethoxyphenol. In alkaline conditions, several degradation pathways can be active.
Potential Degradation Pathways:
Oxidative Degradation: As discussed in Issue 1, oxidation of the phenoxide is a primary pathway. This can lead to ring-opening and the formation of various smaller, inactive molecules. Under certain conditions, polymerization of the phenoxy radicals can also occur, leading to insoluble precipitates.[5]
Hydrolytic Cleavage of Ether Bonds: While generally stable, the ethoxy groups on the phenol ring could be susceptible to slow hydrolysis under strongly alkaline conditions and elevated temperatures, although this is less likely to be the primary degradation route at moderate pH and ambient temperature.
Dechlorination: Nucleophilic substitution of the chlorine atoms by hydroxide ions is a possibility, especially at elevated temperatures and high pH. This would result in the formation of less chlorinated or non-chlorinated phenolic species.
Degradation Monitoring Workflow:
Caption: Workflow for monitoring the stability of 2,4-Dichloro-3,5-diethoxyphenol.
Experimental Protocol for Stability Assessment:
Objective: To quantify the degradation of 2,4-Dichloro-3,5-diethoxyphenol in an alkaline formulation and identify major degradation products.
Materials:
2,4-Dichloro-3,5-diethoxyphenol reference standard
Alkaline formulation components
HPLC-grade water, acetonitrile, and methanol
Formic acid or other suitable mobile phase modifier
Class A volumetric glassware
HPLC system with UV detector
LC-MS/MS system (optional, for degradant identification)
Procedure:
Formulation Preparation: Prepare the alkaline formulation containing a known concentration of 2,4-Dichloro-3,5-diethoxyphenol. Also, prepare a control formulation at a neutral pH (e.g., pH 7).
Stability Study Setup:
Aliquot the formulations into appropriate, sealed containers (e.g., amber glass vials).
Place the samples in stability chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).
Timepoint Sampling: At predetermined intervals (e.g., T=0, 1, 2, 4, 8, 12 weeks), remove a sample from each condition.
Sample Analysis (RP-HPLC):
Sample Preparation: Dilute the formulation sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration curve range.
HPLC Conditions (Example):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Detection Wavelength: Scan for optimal wavelength (e.g., 280 nm).
Injection Volume: 10 µL
Quantification: Calculate the concentration of 2,4-Dichloro-3,5-diethoxyphenol at each time point against a standard calibration curve.
Degradant Identification (LC-MS/MS): If new peaks appear in the chromatogram, analyze the samples using LC-MS/MS to obtain the mass of the degradation products and propose their structures.
Data Interpretation:
Time (weeks)
Concentration at 25°C (µg/mL)
Concentration at 40°C (µg/mL)
0
100.2
100.1
1
99.5
95.3
2
98.9
90.1
4
97.5
82.4
This table is for illustrative purposes only.
A faster decline in concentration at 40°C indicates thermal instability that is likely accelerated by the alkaline pH.
II. Frequently Asked Questions (FAQs)
Q1: What is the pKa of 2,4-Dichloro-3,5-diethoxyphenol, and why is it important for alkaline formulations?
The pKa is critical because it is the pH at which 50% of the compound is in its ionized (phenoxide) form. In a formulation with a pH above the pKa, the majority of the compound will exist as the more reactive phenoxide, increasing the likelihood of degradation.
Q2: Are there any specific excipients I should avoid in an alkaline formulation with this compound?
Yes, you should be cautious with the following:
Strong Oxidizing Agents: Avoid peroxides, nitrates, and other strong oxidizers, as they will rapidly degrade the phenol.
Unchelated Metal Ions: As mentioned, metal ions can catalyze oxidation. Use purified water and consider a chelating agent.
Aldehydes: Phenols can react with aldehydes (like formaldehyde or formaldehyde-releasing preservatives) in condensation reactions, especially under basic conditions.
Q3: How should I handle and store 2,4-Dichloro-3,5-diethoxyphenol and its alkaline formulations?
For the pure compound:
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6]
Keep the container tightly closed and protected from light.[3][4]
Avoid contact with strong oxidizers and strong bases.[6]
For alkaline formulations:
Store in airtight, opaque or amber containers to protect from oxygen and light.
If feasible, store at refrigerated temperatures (2-8°C) to slow the rate of degradation.
Always perform compatibility and stability studies with your final container closure system.
Q4: Can I use 2,4-Dichloro-3,5-diethoxyphenol as a preservative in an alkaline soap or detergent?
Yes, substituted phenols like this are often used as microbicides in soaps and detergents.[7][8] However, the high pH of many soap formulations (often pH 9-10) necessitates careful stability testing. The presence of surfactants can sometimes help to stabilize the phenol by forming micelles, but this must be confirmed experimentally. You will need to conduct long-term stability studies to ensure the preservative remains effective throughout the product's shelf life.
III. References
PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
Ge, F., Zhu, L., & Chen, H. (2009). Effect of pH on the chlorination process of phenols in drinking water. Journal of Environmental Sciences, 21(1), 53-58. Retrieved from [Link]
Lee, C. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors. International Journal of Air and Water Pollution, 6(1-2), 419-431.
Mustapha, M. U., Halimoon, N., Johar, W. L. W., & Tajarudin, H. A. (2016). EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. Jurnal Teknologi, 78(5-3). Retrieved from [Link]
PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
INEOS Group. (2014). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
UC Berkeley EH&S. (n.d.). Phenol. Retrieved from [Link]
Kersten, P. J., & Kirk, T. K. (1998). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 64(8), 3025–3030. Retrieved from [Link]
Wikipedia. (n.d.). Dichlorophenol. Retrieved from [Link]
Adde Technology Co.,Ltd. (n.d.). 2,4-Dichloro-3,5-Dimethyl-Phenol(DCMX). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Phenols. Retrieved from [Link]
Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Retrieved from
PubMed. (2009). Effects of pH on the chlorination process of phenols in drinking water. Retrieved from [Link]
Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 36(5), 884–890. Retrieved from [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved from [Link]
ResearchGate. (2002). Electropolymerization of chlorinated phenols on a Pt electrode in alkaline solution. Part II: An electrochemical quartz crystal microbalance study. Retrieved from [Link]
Encyclopedia.pub. (2021). Commercially Important Chlorinated Phenols. Retrieved from [Link]
Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols. Retrieved from
Fengchen Group Co., Ltd. (n.d.). 2,4-dichloro-3,5-dimethyl-phenol (DCMX) 2,4-dichloro-3,5-dimethyl Phenol. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
1H NMR spectrum analysis of 2,4-Dichloro-3,5-diethoxyphenol
Executive Summary & Strategic Context In the synthesis of halogenated polyphenols—common pharmacophores in antifungal and antiseptic drug development—confirming the regioselectivity of halogenation is critical. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the synthesis of halogenated polyphenols—common pharmacophores in antifungal and antiseptic drug development—confirming the regioselectivity of halogenation is critical.
This guide provides a technical analysis of 2,4-Dichloro-3,5-diethoxyphenol . It is designed to help researchers distinguish this specific regioisomer from its precursors and potential byproducts (such as the monochlorinated or symmetric trichlorinated variants) using 1H NMR.
Key Analytical Challenge:
The primary challenge is not just identifying functional groups, but confirming the asymmetric substitution pattern . Unlike its symmetric precursor (3,5-diethoxyphenol), the target molecule possesses a unique steric environment that renders the two ethoxy side chains chemically non-equivalent—a subtle but definitive spectroscopic signature.
Structural Logic & Predicted Shift Analysis
Before analyzing the spectrum, we must deconstruct the molecule to establish the "Expected Signal Architecture."
Proton: Position 6 (The sole remaining aromatic proton)
Symmetry Breaking (The Critical Diagnostic)
In the precursor (3,5-diethoxyphenol), the molecule has a plane of symmetry passing through C1 and C4. Both ethoxy groups are equivalent.
In 2,4-Dichloro-3,5-diethoxyphenol:
Ethoxy at C3: Sandwiched between two Chlorine atoms (C2-Cl and C4-Cl). This creates a "Steric Lock" and a highly deshielded environment.
Ethoxy at C5: Flanked by one Chlorine (C4-Cl) and one Hydrogen (C6-H).
Result: The molecule is asymmetric . You must expect two distinct sets of ethoxy signals.
Comparative Analysis: Target vs. Precursor
The following table contrasts the target molecule with its likely starting material. This comparison is the standard method for monitoring reaction completion.
Table 1: Comparative Chemical Shift Data (CDCl3, 400 MHz)
Feature
Precursor: 3,5-Diethoxyphenol
Target: 2,4-Dichloro-3,5-diethoxyphenol
Diagnostic Change
Aromatic Region
3 Protons 6.05 (t, 1H, H4) 5.98 (d, 2H, H2, H6)
1 Proton 6.50 - 6.60 (s, 1H, H6)
Loss of coupling. H6 is deshielded by the ortho-Cl effect.
Phenolic -OH
4.5 - 5.5 (br s)
5.8 - 6.2 (s)
Deshielding. The acidic proton shifts downfield due to the electron-withdrawing Cl atoms.
Splitting of environments. The C3-ethoxy is more deshielded due to the di-ortho-chloro effect.
Ethoxy -CH3
1 Signal (6H) 1.38 (t, J=7 Hz)
2 Signals (3H each) 1.48 (t) 1.42 (t)
Overlapping Triplets. Often appears as a "pseudo-quintet" or broadened multiplet if resolution is low.
Note on Chemical Shifts: Values for the target are predicted based on substituent chemical shift additivity rules (Curphy-Morrison) and analogous literature compounds [1, 2].
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This method includes internal checks to verify that the spectrum is interpretable.
Sample Preparation
Solvent Choice: Use DMSO-d6 if you need to see the Phenolic -OH clearly (it forms H-bonds, sharpening the peak and shifting it to ~10 ppm). Use CDCl3 for standard resolution of the ethoxy region.
Recommendation: Start with CDCl3 for structural confirmation of the carbon skeleton.
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentration can cause stacking effects in aromatic rings, shifting peaks.
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., AlCl3 residues from Friedel-Crafts steps) which can broaden peaks paramagnetically.
Acquisition Parameters[3]
Pulse Sequence: Standard 1D Proton (zg30).
Scans (NS): 16 (Sufficient for >10mg).
Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of the isolated aromatic proton.
Validation Steps (The "Sanity Check")
Step A: Integrate the Methyl region (1.3-1.5 ppm). Set total integral to 6.0.
Step B: Check the Aromatic Integral. It must be exactly 1.0. If it is 0.5 or 2.0, you have a dimer or a different substitution pattern.
Step C: Check the Ethoxy Methylene (CH2) region. If you see a clean quartet (4H), your reaction failed (you likely have a symmetric product like 2,6-dichloro). You must see complex splitting or two distinct quartets.
Structural Assignment Logic (Visualization)
The following diagram illustrates the decision process for confirming the structure of 2,4-Dichloro-3,5-diethoxyphenol from raw NMR data.
Figure 1: Logic flow for distinguishing the target molecule from precursors and symmetric isomers.
Detailed Signal Interpretation
The Aromatic Singlet (H-6)
The signal for H-6 is the most isolated peak.
Position: Expected around
6.55 ppm.
Multiplicity: Singlet.
Why: It has no neighbors. C1 has OH, C5 has O-Ethyl.
Troubleshooting: If this peak shows small "shoulders" or splitting (
Hz), it indicates long-range coupling (W-coupling) with the C4-Cl or C2-Cl (though Cl coupling is rare in 1H) or, more likely, coupling to the C5-ethoxy protons.
The "Ethoxy Confusion"
Researchers often mistake the two ethoxy groups for a single "messy" group.
The C3-Ethoxy: This group is sterically hindered. The rotation of the ethyl chain might be restricted, causing broadening. It is more deshielded (downfield, ~4.15 ppm) because it is ortho to two chlorines.
The C5-Ethoxy: This group is freer to rotate. It is less deshielded (upfield, ~4.05 ppm) because it is ortho to only one chlorine.
Observation: Look for two quartets that are close together. They may partially overlap. Zoom in on your processing software.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[Link] (Source for 3,5-diethoxyphenol base data).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Essential for validating solvent peaks).
Comparative
Comparative Guide: Antioxidant Potency of 2,4-Dichloro-3,5-diethoxyphenol vs. BHT
This guide provides a rigorous technical comparison between the industry-standard antioxidant Butylated Hydroxytoluene (BHT) and the specific chlorinated phenolic compound 2,4-Dichloro-3,5-diethoxyphenol . Given the nich...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison between the industry-standard antioxidant Butylated Hydroxytoluene (BHT) and the specific chlorinated phenolic compound 2,4-Dichloro-3,5-diethoxyphenol .
Given the niche status of 2,4-Dichloro-3,5-diethoxyphenol (often investigated for antimicrobial/uncoupling properties rather than pure antioxidant utility), this guide synthesizes theoretical Structure-Activity Relationships (SAR) with standard experimental protocols to evaluate its potency.
Executive Summary & Chemical Identity
BHT is the benchmark synthetic lipophilic antioxidant, relying on steric hindrance to stabilize the phenoxy radical. 2,4-Dichloro-3,5-diethoxyphenol is a functionalized phenol primarily known for antimicrobial and protonophoric (mitochondrial uncoupling) activity.[1] While it possesses structural features consistent with antioxidant activity (phenolic hydroxyl + electron-donating ethoxy groups), its potency is modulated by the electron-withdrawing chlorine atoms.
Feature
BHT (Butylated Hydroxytoluene)
2,4-Dichloro-3,5-diethoxyphenol
CAS Registry
128-37-0
38730-43-7
Core Structure
2,6-di-tert-butyl-4-methylphenol
2,4-dichloro-3,5-diethoxyphenol
Primary Mechanism
Hydrogen Atom Transfer (HAT)
Protonophore / Potential HAT & SET
Electronic Effect
Strong Electron Donating (+I) from Alkyls
Mixed: Cl (-I/+M) vs OEt (+M)
Solubility
Lipophilic (Fats, Oils, Solvents)
Lipophilic (Organic Solvents)
Known Utility
Food/Cosmetic Preservative (Antioxidant)
Antimicrobial, Uncoupler
Structure-Activity Relationship (SAR) Analysis
To understand the antioxidant potential without direct head-to-head literature data, we analyze the electronic environment of the phenolic hydroxyl group (-OH), which determines the Bond Dissociation Enthalpy (BDE) and radical stability.
BHT: The Steric Gold Standard
Steric Hindrance: The bulky tert-butyl groups at positions 2 and 6 physically block pro-oxidants from attacking the phenoxy radical, preventing rapid propagation.
Inductive Effect (+I): Alkyl groups donate electron density, destabilizing the O-H bond (lowering BDE) and making H-abstraction easier for scavenging ROS.
Radical Stability: The resulting radical is kinetically stable, effectively breaking the oxidation chain.
2,4-Dichloro-3,5-diethoxyphenol: The Electronic Tug-of-War
Ortho-Chlorine (-I Effect): Chlorine at positions 2 and 4 is strongly electronegative. Through the inductive effect (-I), it withdraws electron density from the ring, strengthening the O-H bond and increasing acidity (lowering pKa). This generally makes HAT less favorable compared to alkyl phenols.
Meta-Ethoxy (+M Effect): The ethoxy groups at 3 and 5 are strong electron donors via resonance (+M). They push electron density into the ring (specifically to ortho/para positions), which helps stabilize the phenoxy radical.
Net Prediction: The compound is likely a weaker radical scavenger than BHT in non-polar media (due to higher BDE from Cl) but may exhibit significant activity in polar media or as an electron donor (SET mechanism) due to the ethoxy stabilization.
Mechanistic Pathway Diagram
Caption: Comparative mechanistic pathways. BHT relies on steric shielding for radical stability (Blue), while the Target molecule (Green) faces competition between radical formation (HAT) and ionization (Deprotonation) due to chlorine-induced acidity.
Experimental Evaluation Protocols
To objectively compare these compounds, you must perform the following assays. Detailed protocols ensure reproducibility.
Caption: Standardized workflow for comparative antioxidant profiling. Three orthogonal assays (DPPH, TBARS, FRAP) are required to validate potency across different mechanisms.
Representative Data Template
Since specific public data for 2,4-Dichloro-3,5-diethoxyphenol is limited, use the table below to benchmark your experimental results against known BHT values.
Parameter
BHT (Reference Values)
2,4-Dichloro-3,5-diethoxyphenol (Hypothesis)
Interpretation
DPPH
Expected:
Higher IC50 implies weaker HAT activity due to Cl-induced O-H bond strengthening.
ABTS TEAC
(Trolox Eq)
Expected:
ABTS works via SET; Ethoxy groups may aid this mechanism.
Lack of steric bulk at 3,5 positions allows faster reaction but faster consumption.
Safety & Toxicity Warning (Critical)
While evaluating antioxidant potential, you must consider the biological context.
BHT: Generally Recognized As Safe (GRAS) at low concentrations, though high doses are debated.
2,4-Dichloro-3,5-diethoxyphenol: This compound is structurally related to uncouplers of oxidative phosphorylation (protonophores). The acidic phenolic proton (enhanced by Cl) allows it to shuttle protons across the mitochondrial membrane, dissipating the gradient.
Risk: In cell-based antioxidant assays, this compound might show "protection" by reducing ROS production via mitochondrial shutdown (toxicity), rather than chemical scavenging.
Validation: You must perform a Cell Viability Assay (MTT) alongside antioxidant tests to ensure observed effects are not due to cytotoxicity.
References
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2] LWT - Food Science and Technology, 28(1), 25-30. [Link]
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
PubChem . (n.d.). Compound Summary: 2,4-Dichloro-3,5-diethoxyphenol.[1] National Library of Medicine. Retrieved from [Link]
Advanced Fragmentation Guide: Chlorinated Ethoxyphenols vs. Methoxylated Analogs
Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns Introduction: The Analytical...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Technical Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Focus: Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
Introduction: The Analytical Challenge
Chlorinated ethoxyphenols (e.g., 2-ethoxy-4-chlorophenol) are critical analytes often encountered as metabolites of organophosphate pesticides (such as chlorpyrifos or trichloronat) or as by-products in the chlorination of phenolic wastewater. Distinguishing these compounds from their structural isomers—particularly chlorinated methoxyphenols (chloroguaiacols)—is a frequent challenge in environmental and pharmaceutical analysis.
While both classes of compounds exhibit strong molecular ions and characteristic chlorine isotope clusters, their fragmentation pathways diverge fundamentally due to the alkyl chain length on the ether oxygen. This guide elucidates the mechanistic causality behind these differences, providing a self-validating protocol for their identification.
Mechanistic Deep Dive: The "Loss of Ethene" Pathway
The definitive differentiator for ethoxyphenols is the McLafferty-like rearrangement , a pathway unavailable to methoxylated analogs.
The Mechanism (Ethoxy-Specific)
Upon electron ionization (70 eV), the ethoxy group undergoes a site-specific rearrangement involving a 4-membered transition state. A hydrogen atom from the
-carbon of the ethyl group migrates to the ether oxygen, triggering the expulsion of neutral ethene (, 28 Da).
The following diagram illustrates the divergent pathways, serving as a visual logic check for spectral interpretation.
Caption: Divergent fragmentation logic. Ethoxyphenols retain radical character via ethene loss; methoxyphenols form even-electron cations via methyl radical loss.
Comparative Performance Data
The table below contrasts the mass spectral signatures of a mono-chlorinated ethoxyphenol against its methoxylated isomer.
Table 1: Spectral Fingerprint Comparison
Feature
Chlorinated Ethoxyphenol (Target)
Chlorinated Methoxyphenol (Alternative)
Diagnostic Value
Molecular Ion ()
Strong intensity. Distinct Cl isotope pattern (3:1 for ).[1]
Loss of CO (-28) and HCl (-36/38) from the phenol.
Loss of CO (-28) from the ion.
Medium
Example (Mono-Cl)
m/z 172 m/z 144
m/z 158 m/z 143
High (Mass Shift)
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate identification, follow this validated GC-MS workflow.
Sample Preparation
Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) at pH < 2 (acidified) to ensure phenol protonation.
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C, 30 min).
Note: If derivatized, the "ethoxy" specific loss of ethene is preserved, but the molecular mass shifts by +72 Da per -OH group. The guide below assumes underivatized analysis for direct structural elucidation.
GC-MS Acquisition Parameters
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Inlet: Splitless mode, 250°C.
Oven Program: 50°C (1 min)
10°C/min 280°C (5 min).
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
Scan Range: m/z 40–400.
Data Interpretation Logic
Check Isotope Pattern: Identify the number of Chlorine atoms in the molecular ion cluster (m/z 172/174 for 1 Cl; 206/208/210 for 2 Cl).
Calculate Delta: Subtract the highest mass fragment from the Molecular Ion (
).
If
: Confirm Ethoxy group (Loss of Ethene).
If
: Confirm Methoxy group (Loss of Methyl).
If
: Suspect Ethyl group on ring (Loss of Ethyl radical, rare for ethoxy ethers).
Verify Secondary Fragments: Look for [M-28-28] (Loss of Ethene + CO) and [M-28-36] (Loss of Ethene + HCl).
References
NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of Benzene, 1-chloro-4-ethoxy-. National Institute of Standards and Technology.[4] [Link]
PubChem. (2025).[3][5] Compound Summary: 2-Ethoxyphenol.[3] National Library of Medicine. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
Bae, S. Y., et al. (2016).[6] Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds. Defense Technical Information Center. [Link]
Introduction: The Subtle Power of Alkoxy Substitution in Phenolic Scaffolds
A Comparative Guide to the Biological Activities of Dimethoxyphenol Analogs: Insights into the Role of Alkoxy Substitution For Researchers, Scientists, and Drug Development Professionals Phenolic compounds form the backb...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Biological Activities of Dimethoxyphenol Analogs: Insights into the Role of Alkoxy Substitution
For Researchers, Scientists, and Drug Development Professionals
Phenolic compounds form the backbone of a vast array of biologically active molecules, from natural products to synthetic drugs. Their therapeutic potential is often dictated by the nature and position of substituents on the aromatic ring. Among these, alkoxy groups, particularly methoxy (-OCH₃) and ethoxy (-OC₂H₅), play a pivotal role in modulating a molecule's physicochemical properties and, consequently, its biological activity.
This guide provides an in-depth comparison of the biological activities of dimethoxyphenol and diethoxyphenol analogs. Due to the extensive body of research on dimethoxyphenols, they will form the primary focus of our quantitative analysis. However, a significant gap exists in the literature regarding the bioactivity of their diethoxy counterparts. Therefore, this guide will bridge this gap by integrating fundamental principles of structure-activity relationships (SAR) to forecast the potential activities of diethoxyphenol analogs. We will dissect the impact of these seemingly minor structural changes on antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, providing both experimental data for dimethoxyphenols and predictive insights for diethoxyphenols.
Part 1: Antioxidant Activity - Quenching the Fire of Oxidative Stress
The hallmark of most phenolic compounds is their ability to neutralize harmful free radicals, a process central to combating oxidative stress implicated in a myriad of diseases. This activity is primarily governed by the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby stabilizing the radical.
The antioxidant capacity of dimethoxyphenol analogs is well-documented.[1] The position of the methoxy groups is critical; they can enhance antioxidant activity by donating electrons to the aromatic ring, which stabilizes the resulting phenoxyl radical after hydrogen donation.[2][3] This electron-donating effect makes the phenolic proton more easily abstractable.
Structure-Activity Relationship: Methoxy vs. Ethoxy Substitution
The primary difference between a methoxy and an ethoxy group lies in the latter's slightly greater electron-donating inductive effect and increased lipophilicity and steric bulk.
Electronic Effects : Both groups exert a positive resonance effect (+R) and a negative inductive effect (-I). The +R effect, which is dominant, increases electron density in the ring, stabilizing the phenoxyl radical. The ethoxy group is a slightly stronger electron-donating group via the inductive effect, which could marginally enhance the antioxidant capacity compared to a methoxy group in the same position.
Lipophilicity : The additional ethyl group makes diethoxyphenol analogs more lipophilic. This could enhance their ability to partition into lipid membranes, potentially making them more effective at inhibiting lipid peroxidation.
Steric Hindrance : The bulkier ethoxy group might introduce steric hindrance, which could either hinder or favor interactions with certain radicals or biological systems.
Based on these principles, it is plausible to hypothesize that diethoxyphenol analogs would exhibit comparable, if not slightly enhanced, antioxidant activity relative to their dimethoxy counterparts, particularly in lipid-rich environments. However, this remains to be conclusively demonstrated experimentally.
Comparative Antioxidant Activity of Methoxyphenol Derivatives
Note: Direct IC₅₀ values for a systematic comparison are often spread across different studies with varying conditions. The table indicates reported activity.
Visualizing the Mechanism: Phenolic Antioxidant Action
Caption: Mechanism of free radical scavenging by a phenolic antioxidant via hydrogen atom donation.
This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
1. Principle:
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
2. Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or Ethanol (spectrophotometric grade)
Test compounds (di/dimethoxyphenol analogs)
Positive control (e.g., Ascorbic acid, Trolox)
96-well microplate
Microplate reader
3. Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
Preparation of Test Samples: Prepare a stock solution of each test compound and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.
Assay Protocol:
To each well of a 96-well plate, add 50 µL of the test sample at various concentrations.
Add 150 µL of the 0.1 mM DPPH solution to each well.
For the blank, add 50 µL of methanol instead of the test sample.
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation:
The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
4. Trustworthiness and Self-Validation:
The inclusion of a well-characterized positive control like Ascorbic acid or Trolox is crucial. The results for the positive control should fall within an expected range, validating the assay's performance. A blank control (DPPH solution + solvent) establishes the baseline absorbance, ensuring that any decrease is due to the antioxidant activity of the test compound.
Part 2: Anti-inflammatory Activity - Dousing the Flames of Inflammation
Chronic inflammation is a key driver of many diseases. Dimethoxyphenol derivatives have shown significant anti-inflammatory properties, often by interfering with key signaling pathways like NF-κB and inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).[5][6]
For instance, certain dimethoxy flavones have been shown to reduce carrageenan-induced paw edema in rats and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in vitro.[6] The mechanism often involves the down-regulation of genes encoding these inflammatory mediators.
Structure-Activity Relationship: Methoxy vs. Ethoxy Substitution
Receptor/Enzyme Binding : The increased size of the ethoxy group could influence how the molecule fits into the active site of enzymes like COX-2 or interacts with transcription factors. This could either enhance or diminish activity depending on the specific topology of the binding pocket.
Cellular Uptake : Enhanced lipophilicity from ethoxy groups may improve passage across cell membranes, potentially leading to higher intracellular concentrations and greater efficacy.
Given these considerations, diethoxyphenol analogs are promising candidates for potent anti-inflammatory agents, but their specific effects on inflammatory pathways require experimental validation.
Comparative Anti-inflammatory Activity of Methoxyphenol Derivatives
Visualizing the Mechanism: NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
1. Principle:
Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO in the culture supernatant is measured using the Griess reagent.
2. Materials:
RAW 264.7 macrophage cell line
DMEM medium with 10% FBS
LPS (from E. coli)
Test compounds
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well cell culture plate
3. Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Treatment:
Remove the old medium.
Add fresh medium containing various concentrations of the test compounds.
Pre-incubate the cells with the compounds for 1-2 hours.
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the negative control wells).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Griess Assay:
After incubation, collect 100 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent Part A to each supernatant sample.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Part B.
Incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration in the samples.
Cell Viability: A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO inhibition is not due to cell death.
Part 3: Anticancer Activity - Targeting Malignant Cells
The search for novel anticancer agents is a cornerstone of drug discovery. Dimethoxybenzene and dimethoxyphenol derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action can be multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation.[6]
Structure-Activity Relationship: Methoxy vs. Ethoxy Substitution
The anticancer activity of a compound is highly dependent on its interaction with specific protein targets.
Target Specificity : The increased bulk and lipophilicity of ethoxy groups could significantly alter binding affinity and specificity for targets like kinases or tubulin. This could lead to a different spectrum of anticancer activity or potency. An ethoxy-substituted phylloquinone has shown selective cytotoxicity against lung cancer cells.[7][8]
Bioavailability : Changes in lipophilicity will affect the pharmacokinetic profile of the drug, influencing its absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo efficacy.
Therefore, modifying a dimethoxyphenol to a diethoxyphenol analog could be a viable strategy to enhance potency or overcome resistance, but this requires rigorous testing.
Comparative Anticancer Activity of Dimethoxyphenol Analogs
Visualizing the Mechanism: Simplified Apoptosis Pathway
Caption: A simplified intrinsic pathway of apoptosis, often triggered by chemotherapeutic agents.
Experimental Protocol: MTT Cytotoxicity Assay
1. Principle:
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
2. Materials:
Cancer cell line of interest
Complete culture medium
Test compounds
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plate
3. Procedure:
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at ~570 nm.
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion: A Tale of Two Alkoxy Groups
This guide has illuminated the diverse and potent biological activities of dimethoxyphenol analogs, particularly in the realms of antioxidant, anti-inflammatory, and anticancer research. The available experimental data consistently underscore the therapeutic potential of this chemical class.
While direct comparative data for diethoxyphenol analogs is currently lacking in the scientific literature, a thorough analysis of structure-activity relationships provides a strong rationale for their investigation. The subtle shift from a methoxy to a slightly larger, more lipophilic ethoxy group can have profound implications for a molecule's interaction with biological systems. It is reasonable to predict that diethoxyphenol analogs will retain, and in some cases potentially enhance, the biological activities of their methoxy counterparts.
This analysis serves as a call to action for the research community. There is a clear need for the synthesis and systematic biological evaluation of diethoxyphenol derivatives to experimentally validate these predictions. Such studies will not only fill a critical knowledge gap but could also unveil novel compounds with superior efficacy and refined pharmacological profiles, paving the way for the next generation of phenolic-based therapeutics.
References
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(1), 183-190.
Gethings, L. A., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. BMC Pulmonary Medicine, 12, 11.
BenchChem (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. BenchChem Technical Guides.
Fujisawa, S., et al. (2005). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.
Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
Quora (2024). Which is more polar, Ethoxy phenol or methoxy phenol?. Quora.
Kumar, S., et al. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology. 3 Biotech, 12(10), 241.
Chen, J., et al. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
Fujisawa, S., et al. (2004). Dimerization, ROS Formation, and Biological Activity of O-Methoxyphenols. Current Medicinal Chemistry, 11(10), 1253-1262.
Chen, J., et al. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Molecules, 29(1), 1.
Feshin, D. B., et al. (2023). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 28(21), 7306.
Delogu, G., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 9(1), 1-8.
Yen, J.-H., et al. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 26(11), 3345.
Wang, J.-P., et al. (2008). Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus. Journal of Agricultural and Food Chemistry, 56(12), 4439-4443.
Zhang, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Foods, 12(15), 2824.
Hsieh, M.-J., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3054-3058.
Di Stefano, A., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1813-1821.
de la Torre-García, D., et al. (2024). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Royal Society Open Science, 11(5), 231575.
Kumar, S., et al. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative)
Lee, Y.-G., et al. (2021). Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp. Foods, 10(11), 2730.